molecular formula C16H10BrN3O4S B2666152 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone CAS No. 302552-41-6

2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone

Cat. No.: B2666152
CAS No.: 302552-41-6
M. Wt: 420.24
InChI Key: DJBQYQHDKDPMIA-UHFFFAOYSA-N
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Description

2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone is a synthetic compound of significant interest in medicinal chemistry and early-stage drug discovery research. It features a 1,3,4-oxadiazole ring, a five-membered heterocycle known for its bioisosteric properties, which allows it to mimic other functional groups like esters and amides, thereby enhancing the metabolic stability of potential drug candidates . The 1,3,4-oxadiazole scaffold is extensively investigated for its unusually wide spectrum of biological activities, which includes anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties . This particular compound integrates a 3-bromophenyl substitution on the oxadiazole ring and a 4-nitroacetophenone moiety, suggesting potential as a versatile building block or a key intermediate in developing enzyme inhibitors or receptor-targeted agents. Researchers can utilize this compound as a unique chemical tool for probing biological pathways or as a precursor in synthesizing more complex molecules for high-throughput screening campaigns. This product is offered as part of a collection of rare and unique chemicals for early discovery research. Please note that analytical data for this specific compound is not routinely collected. The buyer assumes responsibility to confirm product identity and/or purity. This product is strictly for Research Use Only. All sales are final.

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O4S/c17-12-3-1-2-11(8-12)15-18-19-16(24-15)25-9-14(21)10-4-6-13(7-5-10)20(22)23/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBQYQHDKDPMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Thioether formation: The oxadiazole derivative is then reacted with a thiol to introduce the thioether linkage.

    Attachment of the nitrophenyl group: This can be done through a nucleophilic aromatic substitution reaction where the nitrophenyl group is introduced to the ethanone backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Hydrogen gas with a catalyst, metal hydrides.

    Nucleophiles: Thiols, amines, alkoxides.

Major Products

    Sulfoxides and sulfones: From oxidation of the thioether group.

    Amines: From reduction of the nitro group.

    Substituted derivatives: From nucleophilic substitution of the bromine atom.

Scientific Research Applications

Antifungal Activity

Research has demonstrated that compounds related to 2-((5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone exhibit significant antifungal properties. In vitro studies have shown effectiveness against various fungal strains, including Candida albicans, Aspergillus niger, and Aspergillus flavus. The mechanism of action involves the disruption of fungal cell membrane integrity and inhibition of essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, derivatives of this compound have been shown to inhibit cell proliferation in breast cancer cell lines by targeting the PI3K/Akt/mTOR signaling pathway .

Material Science

In materials science, the unique properties of oxadiazole derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thioether groups enhances the thermal stability and electron transport properties of these materials, leading to improved device performance .

Case Study 1: Antifungal Efficacy

A study published in a peer-reviewed journal evaluated the antifungal activity of a series of oxadiazole derivatives, including the target compound. The results indicated a dose-dependent response against Candida species, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents. The study concluded that these compounds could serve as lead candidates for developing new antifungal therapies.

Case Study 2: Anticancer Activity

In another research effort, scientists synthesized various analogs of This compound and tested their cytotoxic effects on human cancer cell lines. The findings revealed that certain modifications to the compound structure enhanced its potency against prostate cancer cells, suggesting that structural optimization could lead to more effective anticancer agents .

Summary Table of Applications

Application AreaFindingsReferences
Antifungal ActivityEffective against Candida albicans, Aspergillus spp.
Anticancer PotentialInduces apoptosis in breast cancer cells
Material ScienceEnhances properties for OLEDs and OPVs

Mechanism of Action

The mechanism of action of 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone depends on its application:

    Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity.

    Pathways: The compound may affect various biochemical pathways, depending on the functional groups present and their interactions with biological molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s structural analogs vary primarily in substituents on the oxadiazole ring and the ethanone aryl group. Key comparisons include:

Table 1: Substituent and Physicochemical Comparison
Compound Name Substituents (Oxadiazole) Substituents (Ethanone) Melting Point (°C) Key Functional Groups Application/Bioactivity Reference
Target Compound (302552-41-6) 3-Bromophenyl 4-Nitrophenyl Not reported C=O (ketone), NO2, Br Industrial synthesis
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one (11a) 4-Chlorophenyl 4-Methoxyphenyl - C=O (ketone), Cl, OCH3 Not specified
2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-(4-nitrophenyl)ethan-1-one (6e) Cyclohexylamino-thiadiazole 4-Nitrophenyl 144 C=O (ketone), NO2, NH Anticandidal activity
1-(4-Nitrophenyl)-2-[(5-(3-((pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one (4g) Pyrimidinylthiopropyl 4-Nitrophenyl 150–152 C=O (ketone), NO2, pyrimidine Cytotoxicity (anticancer)
2-((5-(5-Bromo-1H-indol-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethan-1-one (4a) 5-Bromoindole 4-Bromophenyl 277–280 C=O (ketone), Br (×2), NH (indole) EGFR inhibition

Key Observations :

  • Halogen Effects : The target compound’s 3-bromophenyl group contrasts with 4-chlorophenyl (11a) and 4-bromophenyl (4a). Bromine’s larger atomic radius and polarizability may enhance halogen bonding in biological systems compared to chlorine .
  • This group is linked to cytotoxicity in 4g .
  • Melting Points: The presence of rigid aromatic systems (e.g., indole in 4a) elevates melting points (277–280°C), while aliphatic substituents (e.g., cyclohexylamino in 6e) lower them (144°C) .

Biological Activity

The compound 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C16H14BrN3O3SC_{16}H_{14}BrN_{3}O_{3}S, with a molecular weight of approximately 469.15 g/mol. The structure features a bromophenyl group, an oxadiazole moiety, and a nitrophenyl substituent, contributing to its biological properties.

Biological Activity Overview

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial , anticancer , and anti-inflammatory activities. The presence of various functional groups such as bromine and nitro enhances their effectiveness against different biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • A study conducted by Slawinski et al. (2017) demonstrated that oxadiazole compounds can induce apoptosis in cancer cells. The MTT assay revealed that certain derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Antimicrobial Activity

Antimicrobial properties have also been reported:

  • Research has shown that oxadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds were tested using the agar diffusion method and showed effectiveness comparable to standard antibiotics like norfloxacin .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Inhibition of Enzymatic Activity : Many oxadiazoles inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

Study 1: Anticancer Efficacy

In a recent investigation into the anticancer properties of oxadiazole derivatives, researchers synthesized a series of compounds similar to this compound. The study utilized various human cancer cell lines to assess cytotoxic effects through MTT assays. Results indicated that modifications in substituents significantly influenced activity levels .

Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial efficacy of similar oxadiazole compounds against clinical isolates of bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Basic Question: How can researchers optimize the synthesis of 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone to improve yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Alkylation Conditions : Use 2-bromo-1-(4-substituted-phenyl)ethanone derivatives as alkylating agents in polar aprotic solvents (e.g., DMF) under reflux. achieved 91% yield for a structurally similar compound using stoichiometric K₂CO₃ as a base .
  • Oxadiazole Ring Formation : Cyclize thiosemicarbazide intermediates via acid-catalyzed dehydration (e.g., H₂SO₄) or microwave-assisted methods to reduce reaction time .
  • Purification : Recrystallize crude products using ethanol or acetone, as demonstrated in , which achieved 72% yield after recrystallization .

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